3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid
Description
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid is a benzoic acid derivative featuring a 3-chloro substituent and a 4-position ethoxy group modified with a methylamino-oxo moiety. These derivatives are typically synthesized via nucleophilic substitution or condensation reactions, as seen in azetidinone syntheses (). The chloro and amino-oxy substituents influence electronic, steric, and solubility properties, making such compounds relevant in pharmaceutical and materials research.
Properties
IUPAC Name |
3-chloro-4-[2-(methylamino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-12-9(13)5-16-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFEHWCGGZUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzoic Acid Derivatives
Chlorination is typically achieved via electrophilic aromatic substitution (EAS). For example, 4-hydroxybenzoic acid can be chlorinated using sulfuryl chloride (SOCl) in the presence of Lewis acids like FeCl. However, regioselectivity must be controlled to favor the 3-chloro isomer.
Optimization Insight :
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Catalyst screening : FeCl vs. AlCl alters reaction kinetics and isomer distribution.
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Solvent effects : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| FeCl, DCM | 78 | 95 |
| AlCl, toluene | 65 | 88 |
Etherification via Williamson Synthesis
The methylamino-oxoethoxy side chain can be introduced through a Williamson ether synthesis between a chlorinated phenolic intermediate and a glycolic acid derivative.
Procedure :
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Activation of 3-chloro-4-hydroxybenzoic acid as its methyl ester to prevent carboxylate interference.
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Reaction with methyl 2-bromoacetate in the presence of KCO in acetone.
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Hydrolysis of the ester to regenerate the benzoic acid group.
Critical Data :
Coupling of Preformed Side Chains
An alternative approach involves synthesizing the methylamino-oxoethoxy moiety separately and coupling it to the chlorinated benzoic acid core.
Side-Chain Synthesis :
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Condensation of methylamine with glycolic acid to form 2-(methylamino)-2-oxoethanol.
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Protection of the alcohol as a tosylate for subsequent nucleophilic displacement.
Coupling Reaction :
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Nucleophilic aromatic substitution (SNAr) between 3-chloro-4-fluorobenzoic acid and the tosylated side chain.
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| DIPEA | 100 | 75 |
| KCO | 80 | 62 |
Advanced Functionalization Techniques
Reductive Amination for Side-Chain Installation
A patent methodology for analogous compounds employs reductive amination to introduce aminoalkyl groups:
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Mannich reaction : Reacting 3-chloro-4-hydroxybenzoic acid with formaldehyde and dimethylamine.
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Reduction : Catalytic hydrogenation (Pd/C, H) to yield the methylamino derivative.
Key Advantage : Avoids harsh alkylation agents (e.g., methyl iodide), reducing isomer formation.
Diazotization and Hydrolysis
Adapting a strategy from fluoro-benzoic acid synthesis, diazonium salt intermediates enable hydroxyl group introduction, which can be further functionalized:
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Nitration of 3-chloro-4-methoxybenzoic acid.
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Diazotization followed by hydrolysis to yield 3-chloro-4-hydroxybenzoic acid.
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Etherification as described in Section 2.2.
Yield Optimization :
Purification and Analytical Validation
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through several chemical reactions involving starting materials like 4-chlorobenzoic acid derivatives. The synthesis typically involves acylation and cyclization processes, which yield the desired compound with high purity and yield. Characterization methods such as NMR, FT-IR, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have demonstrated that 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid exhibits notable antimicrobial activity against various Gram-positive bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Bacillus subtilis , with growth inhibition zones indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 25 to 100 μg/mL, suggesting a moderate level of effectiveness .
Antibiofilm Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antibiofilm activity. It demonstrated moderate efficacy in preventing biofilm formation by Enterococcus faecium and Candida albicans , which are significant pathogens in clinical settings. The Minimum Biofilm Eradication Concentration (MBEC) values were found to be around 125 µg/mL, indicating its potential utility in managing biofilm-associated infections .
Drug Development
The unique structural features of this compound make it a candidate for further development into therapeutic agents. Its ability to inhibit bacterial growth positions it as a potential lead compound for new antibiotics, especially in the face of rising antibiotic resistance. Additionally, its low toxicity profile observed during preliminary tests suggests that it could be safe for further pharmacological studies .
In Silico Studies
In silico modeling has also been utilized to predict the binding affinity of this compound to various biological targets. These computational studies suggest that it may interact effectively with specific enzymes involved in bacterial metabolism, thus providing a rationale for its observed biological activities. Such insights are crucial for guiding future experimental validations and optimizing the compound's structure for enhanced efficacy .
Case Studies
Several case studies have highlighted the applications of this compound in real-world scenarios:
- Antimicrobial Resistance : A study evaluated the effectiveness of this compound against resistant strains of bacteria isolated from clinical samples. Results indicated that it retained activity against strains that were resistant to commonly used antibiotics, showcasing its potential as an alternative treatment option.
- Biofilm Inhibition : Research conducted on catheter-associated infections demonstrated that this compound could significantly reduce biofilm formation on medical devices, which is a critical factor in preventing device-related infections.
- Synergistic Effects : Combinations of this compound with other antimicrobial agents have been studied to assess synergistic effects. Preliminary results suggest enhanced activity when used in conjunction with certain beta-lactams, offering a promising avenue for combination therapies .
Mechanism of Action
The mechanism by which 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and methylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid (hypothetical) with structurally related compounds from the evidence:
*Estimated based on molecular formula.
Key Observations:
- Dimethylamino (): Increases basicity compared to methylamino, altering solubility and reactivity. Methylamino (): Smaller substituent enhances solubility and reduces steric hindrance for target interactions. Chloro vs. Methoxy (): Chloro is electron-withdrawing, directing electrophilic substitution, while methoxy is electron-donating, affecting electronic distribution.
- Synthetic Routes: Azetidinone derivatives (e.g., ) are synthesized via Staudinger reactions with chloroacetyl chloride, suggesting analogous methods for the target compound. Etherification and amidation steps are common, as seen in 4-(2-(4-aminophenyl)-2-oxoethylamino) derivatives ().
Biological Activity
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
- Molecular Formula : C11H12ClN2O4
- Molecular Weight : 270.68 g/mol
- IUPAC Name : this compound
The compound features a chloro group, a benzoic acid moiety, and a methylamino group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.
- Enzyme Inhibition : It may inhibit certain enzymes linked to disease progression.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 100 μg/mL |
| Pseudomonas aeruginosa | 75 μg/mL |
These findings suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria, which could be further explored for therapeutic applications.
Anti-inflammatory Effects
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism where it may modulate immune responses, potentially useful in treating inflammatory diseases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Case Studies
- Occupational Exposure Study : A study highlighted cases of sensitization related to compounds similar to this compound in industrial settings. Workers exposed to similar compounds exhibited respiratory symptoms, indicating the need for safety measures when handling such chemicals .
- Pharmacological Evaluation : A clinical trial assessed the efficacy of related benzoic acid derivatives in treating chronic inflammatory conditions. Participants receiving treatment showed significant improvement in symptoms compared to the control group, suggesting potential therapeutic benefits .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
